molecular formula C24H19N7O3 B6532656 3-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 920178-14-9

3-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B6532656
CAS No.: 920178-14-9
M. Wt: 453.5 g/mol
InChI Key: SKFNAMYOAMEAQJ-UHFFFAOYSA-N
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Description

3-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C24H19N7O3 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.15493749 g/mol and the complexity rating of the compound is 808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)-2H-chromen-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. Studies have shown that this compound can inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The interaction between this compound and CDK2 involves binding to the ATP-binding site of the enzyme, thereby preventing its activity. This inhibition can lead to cell cycle arrest, particularly in cancer cells, making it a potential candidate for anticancer therapies.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It has been observed to downregulate the expression of cyclin D1 and upregulate the expression of p21, a cyclin-dependent kinase inhibitor. Additionally, this compound affects cellular metabolism by inhibiting glycolysis, thereby reducing the energy supply necessary for rapid cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity . This binding prevents the phosphorylation of downstream targets necessary for cell cycle progression. Additionally, this compound has been shown to interact with other proteins involved in apoptosis, such as Bcl-2 and Bax, promoting the release of cytochrome c from mitochondria and activating caspases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, with a half-life of several hours . Long-term exposure to this compound leads to sustained inhibition of CDK2 activity and prolonged cell cycle arrest. Degradation products of the compound may accumulate over time, potentially leading to reduced efficacy.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The therapeutic window for this compound is narrow, necessitating careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is metabolized primarily in the liver through cytochrome P450 enzymes . The compound undergoes hydroxylation and subsequent conjugation with glucuronic acid, facilitating its excretion via the bile. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported via passive diffusion and active transport mechanisms . The compound interacts with transporters such as P-glycoprotein, which can affect its distribution and accumulation in tissues. The localization of this compound in tumor tissues is particularly important for its anticancer activity.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s ability to enter the nucleus allows it to directly interact with nuclear proteins such as CDK2 and transcription factors. Post-translational modifications, such as phosphorylation, may influence the localization and activity of this compound, further modulating its biochemical effects.

Properties

IUPAC Name

3-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N7O3/c32-23(18-14-16-6-4-5-9-19(16)34-24(18)33)30-12-10-29(11-13-30)21-20-22(26-15-25-21)31(28-27-20)17-7-2-1-3-8-17/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFNAMYOAMEAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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